19-O-Demethylscytophycin C
Description
Properties
CAS No. |
132368-19-5 |
|---|---|
Molecular Formula |
C44H73NO11 |
Molecular Weight |
792 g/mol |
IUPAC Name |
N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9S,12E,17S,19S)-7,17-dihydroxy-3,5-dimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C44H73NO11/c1-27-15-18-34(47)23-35-13-12-14-36(55-35)24-39(52-9)32(6)40(53-10)25-38(49)31(5)44(56-41(50)20-16-27)33(7)42(51)28(2)17-19-37(48)30(4)43(54-11)29(3)21-22-45(8)26-46/h12-13,15-16,20-22,26,28-36,38-40,42-44,47,49,51H,14,17-19,23-25H2,1-11H3/b20-16+,22-21+,27-15?/t28-,29+,30-,31-,32+,33-,34-,35+,36-,38+,39-,40-,42-,43+,44-/m0/s1 |
InChI Key |
MVOGRRKBWLHPTF-RPTNPSKSSA-N |
SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@@H](O2)C[C@H](CC=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)C)O)OC)C)OC)O |
Canonical SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O |
Synonyms |
19-O-demethylscytophycin C |
Origin of Product |
United States |
Isolation and Purification Methodologies for 19 O Demethylscytophycin C
Cultivation and Fermentation Strategies for Cyanobacterial Producers
The production of 19-O-demethylscytophycin C is intrinsically linked to the growth and metabolic activity of its cyanobacterial sources. ijcmas.com Therefore, the initial and most critical step is the successful cultivation of these microorganisms under controlled laboratory conditions.
Several cyanobacterial strains are known producers of scytophycins, including 19-O-demethylscytophycin C. Among the most notable are Scytonema ocellatum, Scytonema mirabile, and Scytonema burmanicum. ijcmas.comsemanticscholar.orgmdpi.com Research has specifically identified Scytonema ocellatum strain FF-66-3 as a producer of this and related compounds. nih.gov The cultivation of these filamentous cyanobacteria typically involves sterile techniques to prevent contamination and ensure the growth of a pure culture.
| Cyanobacterial Strain | Known to Produce | Reference |
| Scytonema ocellatum | Scytophycins, including 19-O-demethylscytophycin C | ijcmas.comnih.gov |
| Scytonema burmanicum | Scytophycins, including 19-O-demethylscytophycin C | ijcmas.comsemanticscholar.orgmdpi.com |
| Scytonema mirabile | Scytophycins, including 19-O-demethylscytophycin C | ijcmas.commdpi.com |
| Scytonema pseudohofmanni | Scytophycins C-E | semanticscholar.orgmdpi.com |
| Tolypothrix conglutinata | Tolytoxin (B140021) | mdpi.com |
The yield of 19-O-demethylscytophycin C is not solely dependent on the chosen strain but is also heavily influenced by the environmental and nutritional conditions of the culture. ijcmas.com Optimizing these parameters is crucial for maximizing the accumulation of this secondary metabolite.
Key growth parameters that have been studied for their effect on scytophycin production include:
Nutrients: The availability of major nutrients such as nitrogen, phosphorus, sulfur, and magnesium within a range that supports optimal growth does not specifically stimulate or inhibit scytophycin accumulation. nih.gov However, calcium concentrations greater than what is required for growth (0.1 mM) have been shown to stimulate the production of scytophycins. nih.gov Conversely, high concentrations of sodium carbonate (in excess of 0.25 mM) can strongly inhibit growth. nih.gov
pH: Maintaining a stable pH is critical for both growth and metabolite formation. The use of organic buffers, such as 3-[N-Morpholino]propanesulfonic acid (MOPS) at a concentration of 3-5 mM, has been shown to be effective in controlling pH and facilitating both processes. nih.gov
Light and Temperature: As with most photosynthetic organisms, light intensity and temperature are critical factors. While specific optimal conditions for 19-O-demethylscytophycin C are not detailed in the provided search results, a general temperature range of 20–25 °C is often best for toxin production in many cyanobacterial strains. cdnsciencepub.com
Culture Age: The accumulation of secondary metabolites like scytophycins can vary with the age of the culture. Studies on Scytonema ocellatum have shown that the scytophycin content can decrease rapidly in newly inoculated cultures, suggesting that it is continuously metabolized. cdnsciencepub.com Generally, the highest toxin concentrations are often observed during the late logarithmic growth phase. cdnsciencepub.com
Specific Strains and Culture Conditions for 19-O-Demethylscytophycin C Production (e.g., Scytonema ocellatum, Scytonema burmanicum)
Extraction and Partitioning Techniques from Biomass
Once the cyanobacterial biomass has been cultivated and harvested, the next step is to extract the desired compounds. This typically involves disrupting the cells to release the intracellular metabolites and then using solvents to separate the compounds based on their polarity.
Commonly employed methods for cell lysis and extraction of cyanobacterial secondary metabolites include:
Lyophilization (Freeze-Drying): This is a preferred method for removing water from the biomass, which can then be followed by solvent extraction. eeer.orgresearchgate.net
Sonication: The use of ultrasonic waves can effectively disrupt cell walls to release intracellular contents. researchgate.netscirp.orgscirp.org
Solvent Extraction: A variety of solvents and solvent mixtures are used to extract the metabolites from the lysed cells. The choice of solvent depends on the polarity of the target compound. For moderately polar compounds like scytophycins, solvents such as acetone (B3395972) or methanol (B129727) are often employed. eeer.orgscirp.orgscirp.org For instance, lyophilization followed by extraction with 75% methanol has been found to be effective for extracting microcystins, another class of cyanobacterial toxins. eeer.org
Solvent Partitioning: After the initial crude extract is obtained, it is often subjected to liquid-liquid partitioning. This technique uses two immiscible solvents to separate compounds based on their differential solubility in the two phases. rsc.org For example, a crude extract can be partitioned between a nonpolar solvent like hexane (B92381) and a more polar solvent like methanol to separate nonpolar lipids from moderately polar compounds.
Chromatographic Separation and Purification Protocols
Chromatography is the cornerstone of purifying natural products like 19-O-demethylscytophycin C from complex extracts. jsmcentral.org This process separates molecules based on their differential interactions with a stationary phase and a mobile phase.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of small molecules and peptides. nih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. jsmcentral.org This allows for the separation of compounds based on their hydrophobicity.
For the isolation of 19-O-demethylscytophycin C, a crude or partially purified extract would be injected into an RP-HPLC system. A gradient of increasing organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase is typically used to elute the compounds from the column. nih.gov The more hydrophobic compounds will be retained longer on the column and elute at higher organic solvent concentrations. The fractions containing the target compound are collected for further analysis and characterization.
While RP-HPLC is a primary tool, other advanced chromatographic techniques can be employed in a multi-step purification strategy to achieve high purity. rsc.org These include:
Preparative HPLC (Prep-HPLC): This is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. researchgate.netmdpi.com
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, often carbon dioxide, as the mobile phase. SFC can be advantageous for separating thermolabile compounds and offers different selectivity compared to HPLC. rsc.orgresearchgate.net
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that does not use a solid support, which can be beneficial for preventing irreversible adsorption of the sample. rsc.org
Two-Dimensional Chromatography: This powerful technique involves subjecting a sample to two different chromatographic separations, often with different separation mechanisms, to achieve very high resolution of complex mixtures. researchgate.net
The successful isolation of pure 19-O-demethylscytophycin C often relies on a combination of these chromatographic methods, guided by bioassays or analytical techniques like mass spectrometry to track the compound of interest throughout the purification process. mdpi.comnih.gov
Biosynthetic Pathway Elucidation of 19 O Demethylscytophycin C
Strategies for Investigating Biosynthetic Gene Clusters (BGCs) in Cyanobacteria
Cyanobacteria are prolific producers of a vast array of bioactive natural products, yet many of the gene clusters responsible for their synthesis remain uncharacterized, existing as "orphan" BGCs. bohrium.comnih.gov The discovery and characterization of these BGCs, including the one for 19-O-demethylscytophycin C, rely on a combination of cutting-edge genomic and bioinformatic approaches.
Genomic and Metagenomic Approaches for Gene Discovery
The advent of high-throughput sequencing has transformed the discovery of novel natural product pathways. bohrium.com Genomic sequencing of cultured cyanobacterial strains, such as various species of Scytonema and Anabaena, has been instrumental in identifying the large gene clusters encoding the multimodular enzymes responsible for scytophycin synthesis. nih.govresearchgate.netasm.org For instance, the scytophycin biosynthesis gene cluster (scp) was identified in Anabaena sp. UHCC 0451 through genome sequencing. asm.orgsecondarymetabolites.org
However, a significant portion of cyanobacterial diversity remains unculturable, creating a bottleneck in natural product discovery. nih.govfrontiersin.org Metagenomics offers a powerful solution by allowing the sequencing of DNA directly from environmental samples, such as microbial mats or symbiotic associations with organisms like marine sponges. frontiersin.orgmdpi.commicrobiologyresearch.orgkkp.go.id This approach bypasses the need for cultivation and enables the discovery of BGCs from a much broader range of cyanobacteria. bohrium.comfrontiersin.org Techniques like metagenomic binning can then be used to assemble individual genomes from these complex datasets, revealing novel biosynthetic potential. frontiersin.orgmicrobiologyresearch.org
Bioinformatic Analysis of Putative Biosynthetic Pathways
Once genomic or metagenomic data is obtained, bioinformatics plays a crucial role in identifying and annotating putative BGCs. kkp.go.idnih.gov Specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is used to scan genomes for the characteristic signatures of natural product pathways, such as the presence of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes. secondarymetabolites.orgsecondarymetabolites.org
For the scytophycin pathway, bioinformatic analysis of the scp gene cluster from Anabaena sp. UHCC 0451 revealed a set of genes (scpA-G) encoding a massive multienzyme complex. asm.orgsecondarymetabolites.org By comparing the predicted protein domains and their organization to known biosynthetic pathways, researchers can generate hypotheses about the structure of the final product. For example, the scytophycin BGC shows high similarity to the tolytoxin (B140021) gene cluster, providing strong clues about its function and the structure of its product. asm.org Phylogenetic analysis of these gene clusters can also reveal evolutionary relationships between different natural product pathways. nih.govresearchgate.net
Characterization of Key Enzymatic Steps and Mechanisms in Scytophycin Biosynthesis
The biosynthesis of scytophycins, including 19-O-demethylscytophycin C, is a classic example of a hybrid PKS/NRPS pathway, augmented by a series of tailoring reactions.
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Involvement
The backbone of 19-O-demethylscytophycin C is assembled by a large, modular enzymatic complex known as a hybrid PKS-NRPS system. bohrium.comd-nb.infonih.gov These megasynthases function like a molecular assembly line.
Polyketide Synthase (PKS) modules are responsible for the iterative addition of two-carbon units derived from acyl-CoA precursors (e.g., malonyl-CoA, methylmalonyl-CoA). Each module contains a set of catalytic domains that select, activate, and incorporate a specific building block. The scytophycin BGC is characterized as a trans-AT PKS system, where a single acyltransferase (AT) domain, encoded by a separate gene (scpA), supplies the extender units to all PKS modules. nih.govasm.orgsecondarymetabolites.org
Non-Ribosomal Peptide Synthetase (NRPS) modules incorporate amino acid building blocks into the growing chain. nih.govbiorxiv.org These modules typically contain adenylation (A), thiolation (T), and condensation (C) domains to select, activate, and link the amino acids.
The specific sequence and combination of PKS and NRPS modules within the scytophycin gene cluster dictate the precise structure of the final molecule. researchgate.net Bioinformatic analysis of the scp gene cluster in Anabaena sp. UHCC 0451 shows it is comprised of four main genes (scpC to scpF) in addition to the discrete AT gene (scpA). asm.org
Post-Translational Modification Enzymes and Reactions
Following the assembly of the polyketide-peptide backbone, a series of post-translational modifications (PTMs) are required to generate the final, bioactive form of 19-O-demethylscytophycin C. wikipedia.orgthermofisher.com These modifications are carried out by tailoring enzymes, which are often encoded within the BGC. nih.govrsc.org
For scytophycins, these modifications can include:
Hydroxylation: The addition of hydroxyl (-OH) groups at specific positions on the molecule.
Methylation: The addition of methyl (-CH3) groups, which can alter the compound's biological activity and stability. The "demethyl" in 19-O-demethylscytophycin C indicates the absence of a methyl group at a specific oxygen atom compared to other scytophycin variants. mdpi.com
Cyclization: The formation of ring structures within the molecule, which is a hallmark of many complex natural products.
These enzymatic modifications are crucial for the chemical and functional diversity of natural products. nih.govnih.gov The specific enzymes responsible for the demethylation at the 19-O position in the biosynthesis of 19-O-demethylscytophycin C are encoded by genes within or associated with the scytophycin BGC.
Application of Omics Technologies in Pathway Research
The integration of various "omics" technologies has revolutionized the study of natural product biosynthesis, providing a more holistic view of the processes involved. nih.govtandfonline.comrsc.org
Transcriptomics: This technology analyzes the expression levels of all genes in an organism under specific conditions. By comparing the transcriptomes of a scytophycin-producing strain under different growth conditions, researchers can identify which genes in the BGC are actively being transcribed, providing clues about their role in the biosynthetic pathway. nih.gov
Metabolomics: This involves the comprehensive analysis of all small molecules (metabolites) within a cell or organism. bohrium.com By correlating the production of specific scytophycin analogs with the expression of particular genes, metabolomics helps to link genes to their chemical products. This is particularly useful for identifying the functions of tailoring enzymes.
Chemoproteomics: This emerging field uses chemical probes to study protein function directly in the complex environment of the cell. It can be used to identify the targets of specific enzymes or to map the interactions between different proteins in the biosynthetic pathway.
The combined use of these omics technologies, often referred to as a multi-omics approach, provides a powerful strategy for elucidating complex biosynthetic pathways like that of 19-O-demethylscytophycin C. rsc.org This integrated approach helps to connect the genetic potential of an organism with its chemical output, accelerating the discovery and characterization of novel natural products. nih.govtandfonline.com
Heterologous Expression Systems for Biosynthetic Pathway Reconstruction and Verification
The elucidation of the biosynthetic pathway for complex natural products such as 19-O-Demethylscytophycin C often relies on the use of heterologous expression systems. This strategy involves transferring the entire biosynthetic gene cluster (BGC), or specific parts of it, from the native producer organism into a more genetically tractable and easily culturable host. sci-hub.se This approach is particularly crucial for compounds produced by organisms that are difficult to grow in laboratory settings or for which genetic manipulation tools are not well-developed, a common challenge with many cyanobacterial species. nih.gov
Heterologous expression serves two primary purposes in the context of biosynthetic pathway elucidation: reconstruction and verification. By successfully expressing the gene cluster in a new host and detecting the production of the target compound, researchers can definitively link a specific BGC to the synthesis of that molecule. sci-hub.senih.gov Furthermore, by systematically expressing subsets of genes or creating targeted gene knockouts within the cluster, the precise function of each enzyme in the pathway can be determined. nih.govnih.gov
The process for heterologous expression and pathway reconstruction generally follows a structured workflow:
Identification and Isolation of the BGC: The putative gene cluster, such as the scytophycin (scp) cluster, is first identified in the genome of the native producer. The entire cluster, which can be very large (the scp cluster is approximately 86 kb), is then isolated. frontiersin.org
Cloning and Vector Assembly: The large DNA fragment containing the BGC is cloned into a suitable vector capable of carrying large inserts, such as a Bacterial Artificial Chromosome (BAC). frontiersin.orgnih.gov Gene synthesis and assembly can also be employed, which allows for codon optimization for the chosen host and the introduction of specific regulatory elements to control expression. sci-hub.se
Transformation into a Heterologous Host: The engineered vector is introduced into a selected heterologous host organism. The choice of host is critical and depends on factors like genetic tractability, growth rate, and the ability to provide necessary precursors for biosynthesis. nih.govnih.gov
Cultivation and Metabolite Analysis: The recombinant host is cultivated under conditions that induce the expression of the cloned genes. The culture extracts are then analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the expected natural product and any biosynthetic intermediates. mdpi.com
While the biosynthetic gene cluster for scytophycins has been identified, detailed reports on the complete heterologous expression of this specific cluster to produce and verify 19-O-Demethylscytophycin C are not extensively documented in the reviewed scientific literature. However, the principles of this technique and the potential hosts for such an undertaking are well-established from research on other complex polyketides.
The selection of an appropriate heterologous host is paramount for the successful reconstruction of a biosynthetic pathway. Several microbial systems have been developed into "chassis" strains for expressing large polyketide and non-ribosomal peptide pathways.
| Host Organism | Primary Advantages | Key Considerations & Challenges |
| Escherichia coli | - Rapid growth rate.- Well-established and extensive genetic manipulation tools. nih.gov- Low levels of endogenous secondary metabolite production. | - Often lacks necessary precursors for complex polyketide synthesis.- Post-translational modifications (e.g., phosphopantetheinylation of ACP domains) may be inefficient.- Codon usage can differ significantly from cyanobacteria. sci-hub.se |
| Streptomyces species (e.g., S. coelicolor, S. albus) | - Prolific producers of natural products, with cellular machinery well-suited for secondary metabolism. mdpi.com- Efficient at expressing large PKS and NRPS gene clusters. nih.gov- Engineered strains with "clean" genetic backgrounds are available. nih.gov | - Slower growth compared to E. coli.- Genetic manipulation can be more complex.- Its own metabolic pathways could potentially modify the target compound. nih.gov |
| Anabaena (Nostoc) sp. PCC 7120 | - A cyanobacterium, making it more closely related to the native scytophycin producer.- Likely to have the correct precursors and cellular environment. nih.gov- Has been used successfully to express other cyanobacterial BGCs. nih.govchemrxiv.org | - Slower growth and more complex cultivation requirements.- Genetic tools are less developed than for E. coli or Streptomyces. |
| Saccharomyces cerevisiae (Yeast) | - A eukaryotic host with well-understood genetics and robust transformation systems. mdpi.com- Compartmentalization (e.g., mitochondria) can be leveraged.- Can be a good host for fungal PKS pathways, but less common for large bacterial ones. mdpi.com | - Eukaryotic expression machinery may not be ideal for prokaryotic BGCs.- Intron splicing mechanisms are absent in bacteria, which can be a compatibility issue if not accounted for. mdpi.com |
The reconstruction of the 19-O-Demethylscytophycin C pathway in a heterologous host would be a significant step, confirming the function of the scp gene cluster and its tailoring enzymes. This achievement would pave the way for engineered biosynthesis, enabling the production of novel, structurally diverse analogs for further scientific investigation.
Chemical Synthesis and Derivatization Strategies for 19 O Demethylscytophycin C and Analogues
Total Synthesis Approaches to Scytophycin C and Related Structures
The total synthesis of scytophycin C, a close structural relative of 19-O-demethylscytophycin C, serves as the primary blueprint for accessing this family of compounds. mdpi.com These syntheses are characterized by their convergent nature, elegant stereocontrol, and efficient bond-forming reactions. acs.orgnih.gov
The immense structural complexity of scytophycin C, which features a 22-membered macrolide, a dihydropyran ring, and 15 asymmetric centers, mandates a convergent retrosynthetic strategy. acs.org Synthetic chemists have consistently approached this challenge by dissecting the molecule into more manageable fragments.
A predominant strategy involves three key disconnections:
Macrolactone Ester Bond: A retrosynthetic cleavage of the ester linkage within the macroring reveals a linear seco-acid precursor. This is a common and logical step in macrolide synthesis.
C18-C19 Aldol (B89426) Disconnection: The bond between C18 and C19 is strategically broken, dividing the seco-acid into two major fragments of roughly equal complexity. acs.orgnih.gov This disconnection anticipates an aldol coupling reaction to join the two pieces.
Terminal Amide Bond: The N-methyl-N-vinylformamide moiety at the terminus is typically installed late in the synthesis, involving the formation of the final amide bond. deepdyve.com
This analysis leads to two primary building blocks:
Segment A (C1-C18): This fragment contains the trans-disubstituted dihydropyran ring. acs.orgnih.gov
Segment B (C19-C31): This highly complex polypropionate chain contains eight contiguous stereogenic centers. acs.orgnih.gov
The construction of the C1-C18 and C19-C31 segments is a testament to the power of modern asymmetric synthesis. Acyclic stereocontrol is paramount in building the polypropionate backbone, which is rich in methyl- and hydroxyl-bearing stereocenters.
Segment A (C1-C18) Synthesis: The synthesis of the dihydropyran-containing fragment has been achieved using various methods. One effective approach begins with a commercially available carbohydrate precursor, such as tri-O-acetyl-d-glucal. acs.org Key transformations include stereocontrolled allylation and subsequent manipulations to install the required side chains and functional groups. acs.org Alternative strategies have employed novel synthetic methodologies like Marouka allylation and base-catalyzed intramolecular conjugate additions to construct the core pyran structure. researchgate.netthieme-connect.de
Segment B (C19-C31) Synthesis: The creation of the C19-C31 fragment, with its dense array of eight stereocenters, is particularly challenging. Successful syntheses have relied heavily on:
Substrate-Controlled Aldol Reactions: The Paterson group, in their landmark synthesis, utilized boron-mediated aldol reactions of chiral ketones to set many of the stereocenters with high diastereoselectivity. acs.org
Epoxide-Based Strategies: Another powerful tactic involves the stereospecific methylation of γ,δ-epoxy acrylates using organoaluminum reagents. mdpi.com This method allows for the iterative and highly controlled construction of the polypropionate chain. The stereochemistry of the newly formed centers is dictated by the configuration of the epoxide precursor, which can be established reliably using methods like the Sharpless asymmetric epoxidation. mdpi.com
The following table summarizes key methodologies used in fragment synthesis:
| Fragment | Key Synthetic Challenge | Methodology Employed | Reference |
|---|---|---|---|
| Segment A (C1-C18) | Stereocontrolled formation of trans-disubstituted dihydropyran | Allylation of glycals (e.g., tri-O-acetyl-d-glucal) | acs.org |
| Segment A (C1-C18) | Construction of pyran ring system | Marouka allylation, intramolecular conjugate addition | thieme-connect.de |
| Segment B (C19-C31) | Construction of contiguous stereocenters (polypropionate) | Paterson's boron-mediated aldol reactions | acs.org |
| Segment B (C19-C31) | Iterative installation of propionate (B1217596) units | Stereospecific methylation of γ,δ-epoxy acrylates | mdpi.com |
With the complex fragments in hand, the subsequent steps involve their union and the closure of the 22-membered ring.
Fragment Coupling: The crucial C18-C19 bond is typically formed via a highly stereoselective aldol reaction between the C19-C31 aldehyde (Segment B) and an enolate derived from the C1-C18 ketone (Segment A). acs.orgdeepdyve.com The stereochemical outcome of this coupling is often governed by Felkin-Anh control, ensuring the correct configuration at the newly formed stereocenters. acs.org
Macrocyclization: The formation of the large lactone ring (macrolactonization) is a critical and often low-yielding step in macrolide synthesis due to entropic factors. Several robust methods have been employed to favor the intramolecular cyclization over intermolecular polymerization:
Yamaguchi Macrolactonization: This method uses 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid of the seco-acid, followed by slow addition to a solution of DMAP (4-dimethylaminopyridine) under high dilution conditions.
Mitsunobu Macrolactonization: This reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl and carboxyl groups for intramolecular esterification.
Following macrocyclization, final steps include deprotection and the installation of the N-methyl-N-vinylformamide terminus to complete the total synthesis of scytophycin C. deepdyve.comresearchgate.net
Stereoselective Construction of Complex Polypropionate and Macrolactone Segments
Synthetic Methodologies for Generating 19-O-Demethylscytophycin C Analogues
The generation of analogues is crucial for developing structure-activity relationships (SAR) and potentially improving the therapeutic profile of the parent compound. 19-O-Demethylscytophycin C itself is a naturally occurring analogue of scytophycin C. mdpi.com
The synthesis of a complex natural product is arduous, making the generation of diverse analogues via total synthesis impractical. Therefore, the design of simplified analogues is a key strategy. The core principles include:
Truncation or Simplification of Side Chains: Modifying or removing non-essential peripheral chains can simplify the synthesis while retaining the core pharmacophore.
Modification of the Macrolactone Core: The size and flexibility of the macroring can be altered. This could involve replacing complex stereochemical arrays with simpler linkers or changing the ring size.
Isosteric Replacements: Functional groups can be replaced with others that have similar steric and electronic properties (isosteres) to probe their importance for biological activity. For example, an ester could be replaced with an amide or a triazole. grafiati.com
While specific reports on simplified analogues of 19-O-demethylscytophycin C are limited, strategies applied to other complex macrolides like laulimalide (B1674552) provide a relevant framework. cam.ac.uk The goal is to create molecules that are easier to synthesize, allowing for more rapid exploration of chemical space and the identification of key structural motifs responsible for bioactivity. grafiati.com
Chemoenzymatic and semi-synthetic approaches offer a powerful alternative to total synthesis for generating analogues. These methods combine the flexibility of chemical synthesis with the high selectivity of biological catalysts (enzymes). nih.govmdpi.com
Semi-synthesis: This approach involves isolating the natural product (or a late-stage synthetic intermediate) and then using chemical reactions to modify specific functional groups. For example, to access 19-O-demethylscytophycin C from a synthetic precursor of scytophycin C, a selective demethylation of the C19-methoxy group would be required. Conversely, selective methylation of a precursor could also be envisioned.
Chemoenzymatic Synthesis: This strategy uses enzymes to perform specific, often challenging, chemical transformations. rsc.org For instance, enzymes like lipases or esterases could be used for highly selective deprotection of hydroxyl or carboxyl groups under mild conditions, avoiding the complex protecting group manipulations common in total synthesis. Oxidoreductases could be employed for stereoselective hydroxylations at specific positions on the macrolide scaffold, potentially generating novel analogues that are difficult to access through purely chemical means. worktribe.com
These approaches leverage the inherent ability of enzymes to act on specific sites of a complex molecule with high regio- and stereoselectivity, providing efficient pathways to novel derivatives for biological evaluation. nih.gov
Design Principles for Structural Simplification and Diversity
Chemical Derivatization of Scytophycins for Research Probes and Labeling
The potent and specific biological activities of scytophycins, including 19-O-Demethylscytophycin C, make them valuable molecules not only as potential therapeutic agents but also as sophisticated tools for fundamental cell biology research. google.com The structural complexity of these macrolides offers several avenues for chemical modification, allowing for their conversion into highly specific research probes. These derivatized scytophycins can be instrumental in elucidating their precise molecular mechanisms of action, identifying their cellular binding partners, and visualizing their subcellular localization. The primary strategies for developing such probes involve the attachment of reporter molecules, such as fluorescent dyes or affinity tags like biotin (B1667282).
The inherent chemical functionalities of the scytophycin scaffold, such as hydroxyl and carboxyl groups, provide reactive handles for the covalent attachment of various labels. google.com For instance, the development of fluorescently labeled scytophycin analogs would enable researchers to track the distribution of these compounds within living cells using advanced microscopy techniques. While specific examples of fluorescent scytophycin derivatives are not extensively reported in publicly available literature, the general principles of creating such probes are well-established. This would typically involve the synthesis of a scytophycin analog bearing a reactive functional group, such as an amine or an alkyne, which can then be conjugated to a fluorescent dye using standard bioconjugation chemistries.
A particularly powerful approach for identifying the cellular targets of a bioactive compound is through the use of photoaffinity labeling. nih.gov This technique involves the synthesis of a probe that incorporates three key features: the bioactive pharmacophore (the scytophycin core), a photoreactive group (such as a diazirine or an aryl azide), and a reporter tag (commonly biotin). nih.govnih.gov Upon binding to its target protein, the photoreactive group is activated by UV light, leading to the formation of a covalent bond between the probe and the protein. The biotin tag then allows for the selective isolation of the cross-linked protein-probe complex using streptavidin-coated beads, followed by identification of the target protein by mass spectrometry. nih.govplos.org While the synthesis of such a complex probe for a molecule like 19-O-Demethylscytophycin C would be a significant undertaking, it represents a state-of-the-art method for definitively identifying its cellular interactome.
Another valuable tool for target identification and validation is the use of biotinylated probes in pull-down assays. nih.govfrontiersin.org Similar to photoaffinity probes, these consist of the scytophycin molecule linked to a biotin tag, often via a flexible linker to minimize steric hindrance. frontiersin.org When introduced into a cell lysate, the biotinylated scytophycin binds to its target protein(s). The resulting complex can then be captured on streptavidin-coated resin, allowing for the enrichment and subsequent identification of the binding partners. frontiersin.org This method, while not providing the covalent linkage of photoaffinity labeling, is a more direct approach to identifying proteins that interact with the natural product.
Molecular and Cellular Mechanisms of Action of 19 O Demethylscytophycin C
Investigation of Actin Cytoskeleton Modulation by 19-O-Demethylscytophycin C
19-O-Demethylscytophycin C is a bioactive compound known to exert significant effects on the cellular architecture, primarily by targeting the actin cytoskeleton. The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in maintaining cell shape, enabling movement, and facilitating intracellular transport. frontiersin.orgwikipedia.org The modulation of this intricate network by external agents can lead to profound changes in cellular behavior and function.
Specific Effects on Actin Polymerization and Depolymerization Dynamics
The equilibrium between actin polymerization (the assembly of globular actin monomers, or G-actin, into F-actin) and depolymerization is a tightly regulated process essential for cellular plasticity. nih.govmpg.de 19-O-Demethylscytophycin C disrupts this delicate balance. Research indicates that this compound is a potent inhibitor of microfilament formation. google.com This inhibition is achieved by interfering with the normal processes of actin polymerization. While the precise molecular interactions are still under investigation, the observed cellular effects, such as the loss of characteristic cell shape, are consistent with a disruption of F-actin assembly. google.com The process of actin polymerization involves the addition of ATP-bound G-actin to the growing ends of a filament, followed by ATP hydrolysis and phosphate (B84403) release, which influences filament stability and disassembly. nih.gov Agents that interfere with any of these steps can significantly alter the dynamics of the actin cytoskeleton.
Comparative Analysis with Other Actin-Targeting Natural Products
The effects of 19-O-Demethylscytophycin C on the actin cytoskeleton can be better understood by comparing it to other well-characterized natural products that also target actin.
Jasplakinolide (B32604): This cyclic peptide promotes actin polymerization and stabilizes existing filaments, effectively freezing the dynamic nature of the cytoskeleton. In contrast to the inhibitory effects of 19-O-Demethylscytophycin C, jasplakinolide enhances F-actin structures.
Latrunculins: These macrolides sequester G-actin monomers, preventing their incorporation into filaments and leading to the net depolymerization of F-actin. This mechanism of action, while resulting in microfilament disruption, is distinct from the direct inhibition of polymerization or filament stability.
Mycalolides: These toxins sever existing actin filaments, leading to rapid depolymerization. This severing action represents another distinct mechanism for disrupting the actin cytoskeleton.
Cytochalasins: These fungal metabolites bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new monomers and thereby inhibiting polymerization. google.com The effects of 19-O-Demethylscytophycin C, which include the inhibition of microfilament formation, are functionally similar to those of cytochalasins. google.com However, the scytophycins, including 19-O-Demethylscytophycin C, have been observed to produce these effects at significantly lower concentrations (in the nanomolar range) compared to the micromolar concentrations required for cytochalasins. google.com
Table 1: Comparative Effects of Actin-Targeting Natural Products
| Compound | Primary Mechanism of Action | Effect on Actin Filaments |
|---|---|---|
| 19-O-Demethylscytophycin C | Inhibition of microfilament formation | Disrupts assembly |
| Jasplakinolide | Promotes polymerization and stabilizes filaments | Enhances and stabilizes |
| Latrunculins | Sequesters G-actin monomers | Promotes depolymerization |
| Mycalolides | Severs existing filaments | Promotes rapid depolymerization |
| Cytochalasins | Caps (B75204) filament ends to block elongation | Inhibits polymerization |
Mechanistic Studies on Microfilament Formation Inhibition
The inhibition of microfilament formation by 19-O-Demethylscytophycin C has been demonstrated to have significant consequences for cellular structure and function. google.com
Impact on Cellular Morphology and Adhesion
The integrity of the actin cytoskeleton is paramount for maintaining a cell's shape and its ability to adhere to substrates and other cells. nih.gov Treatment with 19-O-Demethylscytophycin C leads to a noticeable loss of characteristic cell shape. google.com This is a direct consequence of the disruption of the underlying actin network, which provides structural support to the cell membrane. Furthermore, the compound inhibits cell adhesion to substrates. google.com Cell adhesion is a complex process often mediated by integrins that link the extracellular matrix to the intracellular actin cytoskeleton. nih.gov By disrupting the actin filaments, 19-O-Demethylscytophycin C likely interferes with the formation and stability of these adhesive structures, such as focal adhesions.
Alterations in Cell Motility and Migration Pathways
Cell motility is a fundamental process that relies heavily on the dynamic remodeling of the actin cytoskeleton. wikipedia.orgnih.gov This process involves the extension of protrusions like lamellipodia and filopodia, which are driven by actin polymerization at the leading edge of the cell. wikipedia.org Given that 19-O-Demethylscytophycin C inhibits microfilament formation, it consequently impairs the cell's ability to move and migrate. The disruption of actin dynamics prevents the formation of the necessary protrusive structures and the generation of contractile forces required for cell translocation. google.com This inhibition of cell migration has implications for various physiological and pathological processes, including immune responses and tumor metastasis. nih.gov
Interactions with Actin-Binding Proteins and Associated Molecular Targets
The regulation of actin dynamics is orchestrated by a large number of actin-binding proteins (ABPs) that control processes such as nucleation, elongation, branching, and bundling of actin filaments. researchgate.netclinicalgate.com While direct binding studies of 19-O-Demethylscytophycin C with specific ABPs are not extensively detailed in the available literature, its mechanism of action likely involves interference with the function of these regulatory proteins.
For instance, proteins like the Arp2/3 complex are crucial for nucleating branched actin networks in structures like lamellipodia. frontiersin.org Formins, on the other hand, are involved in the polymerization of linear actin filaments. frontiersin.org Capping proteins regulate filament length by binding to their ends, while proteins like filamin cross-link actin filaments into orthogonal networks, providing mechanical strength to the cytoskeleton. clinicalgate.comnus.edu.sg The profound effects of 19-O-Demethylscytophycin C on actin-dependent structures suggest that it may directly or indirectly affect the activity of one or more of these or other ABPs. For example, some toxins are known to interact with actin in a way that alters its conformation, thereby affecting its interaction with ABPs. Future research focusing on the direct molecular targets of 19-O-Demethylscytophycin C within the complex network of actin and its associated proteins will be crucial for a complete understanding of its mechanism of action.
Identification of Direct Binding Partners and Allosteric Modulation
The primary molecular target of the scytophycin family, including 19-O-demethylscytophycin C, is the highly conserved cytoskeletal protein, actin. portlandpress.com These macrolides are recognized as potent microfilament-depolymerizing agents. oup.com While direct crystallographic or NMR structural data for the 19-O-demethylscytophycin C-actin complex is not available, the mechanism can be inferred from studies on structurally related actin-binding polyketides like tolytoxin (B140021). nih.gov
The binding of these macrolides to actin is a complex interaction. It is proposed that the cyclic core of the polyketide binds to a hydrophobic patch on the surface of actin. nih.gov Concurrently, an exocyclic "tail" portion of the molecule intercalates into a narrow cleft on the actin monomer. This cleft is significant as it normally accommodates the DNase I-binding loop of an adjacent actin monomer during the process of filament polymerization. nih.gov By occupying this critical site, 19-O-demethylscytophycin C sterically hinders the association of actin monomers, thereby preventing the elongation of actin filaments (F-actin). This binding not only sequesters globular actin (G-actin) monomers but also promotes the disassembly of existing filaments. nih.gov
This mechanism of action, where binding at one site on the actin monomer prevents its interaction with other monomers and destabilizes the polymer, is a form of functional allosteric modulation, even if not formally defined as such in all literature. The binding event at the hydrophobic patch and tail-binding cleft induces a conformational state in the actin monomer that is incompatible with its incorporation into a filament, thus allosterically inhibiting the polymerization process. Competition-binding studies with other actin-binding proteins have shown that related macrolides can compete with proteins like Gelsolin domain 1 and CapG, which are known to bind to the barbed end of actin filaments. pnas.org
Table 1: Putative Binding Characteristics of 19-O-Demethylscytophycin C to Actin
| Binding Site Component | Description | Consequence of Binding |
| Cyclic Polyketide Core | Binds to a hydrophobic patch on the actin surface. nih.gov | Anchors the molecule to the actin monomer. |
| Exocyclic "Tail" | Intercalates into a cleft that normally accepts the DNase I-binding loop of a neighboring actin monomer. nih.gov | Sterically blocks the addition of new actin monomers to the filament. |
Downstream Signaling Pathway Perturbations
The disruption of the actin cytoskeleton by 19-O-demethylscytophycin C initiates a series of downstream signaling events. The dynamic nature of actin filaments is crucial for the proper functioning of numerous signaling pathways, and their depolymerization leads to widespread cellular dysregulation.
One of the key pathways affected is the Rho family of small GTPases , which are master regulators of the actin cytoskeleton. frontiersin.orgphysiology.org Actin depolymerization can lead to the inactivation of RhoA, which in turn affects downstream effectors like Rho-kinase (ROCK). physiology.orgresearchgate.net This can impact processes such as cell contraction and the formation of stress fibers. researchgate.net
Furthermore, actin depolymerization has been shown to inhibit signaling by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) . portlandpress.com This inhibition is thought to be mediated through the activation of Rho1 in the cell wall integrity pathway, which subsequently affects downstream kinases of mTORC1, such as the mitogen-activated protein kinase (MAPK) Mpk1. portlandpress.com
Disruption of actin dynamics also directly impacts gene transcription . The activity of RNA polymerases I, II, and III is dependent on a functional actin cytoskeleton. portlandpress.com The sequestration of actin monomers by compounds like 19-O-demethylscytophycin C can inhibit transcription, thereby affecting the production of mRNA and rRNA, which is essential for ribosome biogenesis and protein translation. portlandpress.com
The integrity of the actin cytoskeleton is also linked to the activation of signaling pathways in response to cellular stress. For instance, pharmacological disruption of actin filaments can influence the assembly of stress granules, which are dense aggregations of proteins and RNAs that form in the cytosol in response to stress. portlandpress.com
Table 2: Key Signaling Pathways Perturbed by Actin Depolymerization
| Signaling Pathway | Effect of Actin Depolymerization | Key Mediators/Consequences |
| Rho GTPase Signaling | Inactivation of RhoA. physiology.orgresearchgate.net | Inhibition of ROCK, reduced stress fiber formation. researchgate.net |
| mTORC1 Signaling | Inhibition of TORC1 activity. portlandpress.com | Altered activity of downstream kinases like Mpk1. portlandpress.com |
| Transcriptional Regulation | Inhibition of RNA Polymerase I, II, and III activity. portlandpress.com | Decreased mRNA and rRNA synthesis. portlandpress.com |
| Stress Response | Altered formation of stress granules. portlandpress.com | Modulation of cellular stress response. |
Elucidation of Specific Intracellular Pathways Influenced by Cytoskeletal Disruption
The widespread disruption of the actin cytoskeleton by 19-O-demethylscytophycin C has profound consequences for several fundamental intracellular pathways that are essential for cell growth, proliferation, and survival.
Cell Cycle Progression: The actin cytoskeleton is critically involved in the regulation of the cell cycle. Disruption of actin polymerization can cause a G1 phase arrest. frontiersin.org This is mediated through effects on the expression of cyclin D1 and the activation of cyclin-dependent kinases (Cdk) 4 and 6. frontiersin.org The phosphorylation of the retinoblastoma protein (Rb), a key step for G1/S transition, is dependent on an intact actin cytoskeleton. frontiersin.org Furthermore, the degradation of Cdk inhibitors such as p21Waf/Cip1 and p27Kip1 is also influenced by the state of the actin cytoskeleton. frontiersin.org The inhibition of cytokinesis, the final stage of cell division, is a hallmark effect of actin-depolymerizing agents, leading to the formation of multinucleate cells. wikipedia.org
Cell Motility and Adhesion: Cell migration is a complex process that relies on the dynamic remodeling of the actin cytoskeleton to form structures like lamellipodia and filopodia. By depolymerizing actin filaments, 19-O-demethylscytophycin C inhibits the cell's ability to move and migrate. embopress.org The compound also inhibits cell adhesion to substrates, a process that is crucial for tissue integrity and is mediated by focal adhesions, which are themselves dependent on actin stress fibers. wikipedia.org
Endocytosis and Vesicular Trafficking: The internalization of molecules from the extracellular environment through endocytosis is heavily dependent on the actin cytoskeleton. frontiersin.org Actin dynamics are required for processes such as macropinocytosis and phagocytosis. frontiersin.org Disruption of the actin network by 19-O-demethylscytophycin C can therefore impair nutrient uptake and the internalization of signaling receptors.
Regulation of Cell Fate: The actin cytoskeleton plays a role in the localization of cell fate-determining proteins during asymmetric cell division. frontiersin.org This process is essential for the generation of cellular diversity during development. By disrupting the actin network, 19-O-demethylscytophycin C could potentially interfere with these fundamental developmental processes. frontiersin.org
Table 3: Intracellular Pathways Affected by Cytoskeletal Disruption
| Intracellular Pathway | Consequence of Actin Disruption | Cellular Outcome |
| Cell Cycle | G1 phase arrest, inhibition of cytokinesis. frontiersin.orgwikipedia.org | Prevention of cell proliferation, formation of multinucleate cells. wikipedia.org |
| Cell Motility | Inhibition of lamellipodia and filopodia formation. embopress.org | Impaired cell migration. embopress.org |
| Cell Adhesion | Disruption of focal adhesions. wikipedia.org | Loss of cell adhesion to substrates. wikipedia.org |
| Endocytosis | Impairment of macropinocytosis and phagocytosis. frontiersin.org | Reduced uptake of extracellular molecules. frontiersin.org |
| Cell Fate Determination | Mislocalization of cell fate-determining proteins. frontiersin.org | Potential disruption of developmental processes. frontiersin.org |
Structure Activity Relationship Sar Studies of 19 O Demethylscytophycin C and Its Analogues
Correlating Specific Structural Motifs with Observed Biological Activity
The macrolide core is believed to function primarily as a rigid scaffold, correctly positioning the pharmacologically active moieties for interaction with their cellular target. researchgate.net Modifications to the substitution pattern on this ring have revealed critical insights. For instance, comparing the structures of various naturally occurring scytophycins shows that minor changes, such as hydroxylation or methylation at specific carbons, can significantly alter potency. Tolytoxin (B140021), which is 6-hydroxy-7-O-methylscytophycin B, and its analogues demonstrate that substitutions at the C6 and C7 positions are important for their cytotoxic effect. researchgate.net The activity of 19-O-demethylscytophycin C, which differs from scytophycin C in the methylation at the C19 oxygen, underscores the sensitivity of the molecule's activity to subtle structural changes. researchgate.net Studies on related actin-binding macrolides suggest that the "tail" or side-chain region is the primary determinant of cytotoxicity, while the macrocyclic "head" serves to stabilize the drug-target complex. researchgate.net
| Compound/Analogue | Key Structural Motif/Difference | Observed Biological Activity Correlation |
| Scytophycin C | Contains a methoxy (B1213986) group at C19. | Potent cytotoxic agent against various human carcinoma cell lines. mdpi.comacs.org |
| 19-O-Demethylscytophycin C | Features a hydroxyl group at C19 instead of a methoxy group. | A naturally occurring analogue; the change from -OCH₃ to -OH at C19 modulates its activity. researchgate.net |
| Tolytoxin (6-hydroxy-7-O-methylscytophycin B) | Structurally related to scytophycin B with specific hydroxylation and methylation patterns (e.g., -OH at C6, -OCH₃ at C7). | Exhibits potent cytotoxicity and actin-disrupting properties. researchgate.netresearchgate.net |
| Macrolide Core | The 22-membered ring structure. | Acts as a conformational scaffold to present the actin-binding side chain. researchgate.net |
| Side Chain ("Tail") | The N-vinylformamide-containing side chain. | Identified as the primary functional determinant for cytotoxicity and actin binding. researchgate.netpnas.org |
Identification of Key Pharmacophores for Actin Cytoskeleton Inhibition
The primary mechanism of action for the scytophycin family is the disruption of the actin cytoskeleton. researchgate.netresearchgate.net Research has focused on identifying the specific pharmacophore—the precise three-dimensional arrangement of atoms or functional groups—responsible for this activity.
The key pharmacophore for actin inhibition resides in the southern "tail" region of the molecule. researchgate.net Specifically, the N-vinyl formamide-containing side chain has been identified as a critical element for binding to actin. pnas.org This side chain allows the macrolide to interact with monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin). researchgate.netresearchgate.net Furthermore, studies indicate that scytophycins bind to the barbed (+) end of F-actin, effectively capping the filament and preventing further elongation. researchgate.net While the side chain is responsible for the direct interaction, the macrolactone ring is thought to play a crucial role in stabilizing the complex formed between the drug and the actin protein, thereby enhancing its inhibitory effect. researchgate.net The structural resemblance of scytophycins to a monomeric unit of swinholide A, another potent actin inhibitor, further supports the model of a dimeric actin-binding mechanism. researchgate.net
| Pharmacophore Element | Location on Scytophycin Structure | Role in Actin Inhibition |
| Actin-Binding Side Chain | The "tail" region of the molecule, extending from the macrolide core. | The primary motif responsible for binding to G-actin and inhibiting polymerization. researchgate.netresearchgate.net |
| N-vinylformamide Moiety | Terminus of the side chain. | A critical functional group for high-affinity interaction with the actin monomer. pnas.org |
| Macrolide Scaffold | The 22-membered lactone ring. | Serves to orient the side chain correctly and may contribute to the stability of the drug-actin complex. researchgate.net |
| Interaction Site on Actin | Barbed (+) end of F-actin; hydrophobic cleft on G-actin. | Binds to G-actin to inhibit polymerization and caps (B75204) the barbed end of F-actin to prevent monomer addition. researchgate.netmdpi.com |
Rational Design and Synthesis of Modified Scytophycin Structures for Targeted Mechanistic Probes
The insights gained from SAR studies have enabled the rational design and synthesis of modified scytophycin structures. These synthetic efforts are not only aimed at creating potentially superior therapeutic agents but also at developing molecular probes to dissect the precise mechanism of actin inhibition.
A key strategy involves the convergent synthesis of large fragments of the molecule, such as the C1-C18 and C19-C31 segments of scytophycin C. acs.orgresearchgate.net By synthesizing these fragments, researchers can introduce specific modifications in a controlled manner before assembling the final macrolide. For example, the synthesis of the C7-C21 fragment has been pursued to investigate the role of specific functionalities, such as the epoxide at C16 found in scytophycins A and B. researchgate.net This approach allows for the creation of analogues with targeted deletions or substitutions to pinpoint the function of each part of the molecule. The ultimate goal of this rational design is to create simplified mimetics that retain the potent actin-binding "tail" but feature a less complex, more synthetically accessible scaffold. researchgate.net These simplified probes are invaluable for studying the actin-drug interaction in detail without the confounding complexity of the full natural product. researchgate.netcrukcambridgecentre.org.uk
| Synthetic Strategy | Example Fragment/Analogue | Rationale/Goal |
| Fragment Synthesis | C1-C18 and C19-C31 segments of Scytophycin C. | Allows for controlled, late-stage modifications and convergent total synthesis. acs.orgresearchgate.net |
| Targeted Modification | Synthesis of the C7-C21 fragment. | To investigate the stereoselective construction and biological role of the C16 epoxide or related structures. researchgate.net |
| Rational Design of Mimetics | Analogues based on the scytophycin "tail" region. | To create simplified, potent, and synthetically accessible molecular probes for studying actin polymerization. researchgate.net |
| Hybrid Structures | Combining motifs from different macrolides (e.g., discodermolide/dictyostatin). | To explore new chemical space and identify novel compounds with improved biological profiles. researcher.life |
Stereochemical Influences on Biological Activity
19-O-Demethylscytophycin C is a chiral molecule with a multitude of stereogenic centers. The specific three-dimensional arrangement of these centers is paramount to its biological activity. Even subtle changes in stereochemistry can lead to a dramatic loss of potency, as the precise geometry is required for a snug fit into the binding pocket of the actin protein.
Synthetic studies have been crucial in confirming the importance of stereochemistry. The total synthesis of scytophycin C required meticulous control over each stereocenter. acs.orgresearchgate.net Research on related actin-binding macrolides has actively explored the influence of stereochemistry. For instance, in the synthesis of fragments of reidispongiolide A, chemists targeted a specific (5R,7R)-configured stereoisomer based on the known stereochemistry of scytophycin C, highlighting the conserved spatial requirements across this class of compounds. pnas.org The synthesis of libraries containing different diastereomers and subsequent NMR analysis is a powerful technique used to confirm the relative and absolute configuration of the natural product and to demonstrate that only the correct stereoisomer possesses high biological activity. pnas.org Any deviation from the natural stereochemical configuration can disrupt the critical interactions between the macrolide and actin, rendering the molecule inactive.
| Stereochemical Feature | Significance | Research Finding |
| Multiple Chiral Centers | The polypropionate backbone and substituted rings contain numerous stereocenters. | The absolute configuration of each center is critical for maintaining the overall 3D shape required for biological activity. mdpi.comresearchgate.net |
| Relative Stereochemistry | The spatial relationship between adjacent stereocenters (e.g., syn vs. anti). | Controlled through stereospecific reactions during synthesis to ensure the correct conformation for target binding. acs.org |
| Specific Configurations (e.g., C7) | The configuration at specific carbons, such as the C7 methoxy-bearing stereocenter. | Synthesis of different stereoisomers (e.g., (R)- vs (S)-configuration at C7) is used to confirm which is active, proving the configuration's importance. pnas.org |
| Conformational Rigidity | The macrolide ring restricts conformational freedom. | The defined stereochemistry locks the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target. |
Preclinical Pharmacological Investigation of 19 O Demethylscytophycin C in Research Models
In Vitro Cellular Models for Assessing Biological Effects
In vitro models, utilizing cultured cells, are fundamental tools for the initial characterization of a compound's biological impact. nih.gov These systems allow for controlled, high-throughput screening and detailed mechanistic studies in a reproducible environment. nih.govnih.gov For 19-O-Demethylscytophycin C, cellular models have been instrumental in establishing its cytotoxic profile and beginning to unravel its mode of action.
A critical first step in preclinical assessment is to determine the concentration range over which a compound exerts a biological effect. This is typically achieved through dose-response studies across a panel of diverse cancer cell lines. sigmaaldrich.comnih.gov Research has shown that 19-O-Demethylscytophycin C, along with other related scytophycin compounds, exhibits potent cytotoxic activity against several human cancer cell lines. nih.govuni-greifswald.de
Initial studies identified its activity against cell lines including KB (a human oral cancer cell line), LoVo (a human colon adenocarcinoma cell line), L1210 (a murine leukemia cell line), and HEp-2 (human epithelial type 2 cells). nih.govuni-greifswald.de The potency of 19-O-Demethylscytophycin C was quantified by determining the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of the cells. The compound demonstrated significant potency, particularly against the KB and LoVo cell lines. uni-greifswald.de
Table 1: Dose-Response of 19-O-Demethylscytophycin C in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (ng/mL) |
|---|---|---|---|
| KB | Oral Cancer | MIC | 1-5 |
| LoVo | Colon Adenocarcinoma | MIC | 10-50 |
Data sourced from Carmeli et al., 1990b, as cited in uni-greifswald.de.
This potent activity in the nanomolar range underscores the compound's significant cytotoxic potential and justifies further investigation into its mechanisms.
To understand how 19-O-Demethylscytophycin C achieves its cytotoxic effects, researchers employ a variety of cell-based assays that probe specific cellular functions. nuvisan.com These assays can measure a compound's influence on cell proliferation (the process of cell division), apoptosis (programmed cell death), and migration (the movement of cells). biocompare.comlcgdbzz.org
Proliferation: Assays such as those using MTT or Cell Counting Kit-8 (CCK-8) measure the metabolic activity of cells, which is proportional to the number of living, proliferating cells. sigmaaldrich.comdojindo.com The potent MIC values for 19-O-Demethylscytophycin C suggest it is a powerful inhibitor of cell proliferation. uni-greifswald.de The mechanism for scytophycins involves the inhibition of microfilament formation, a critical process for cell division, which can lead to the formation of cells with multiple nuclei (polynucleate) or no nucleus (enucleate), thereby halting proliferation. google.com
Apoptosis: Apoptosis is a key pathway for eliminating cancerous cells. sigmaaldrich.com It can be detected using assays that measure the activity of caspases (key enzymes in the apoptotic cascade) or the externalization of phosphatidylserine (B164497) using Annexin V staining. nuvisan.combiocompare.com While specific apoptosis studies on 19-O-Demethylscytophycin C are not detailed in the provided literature, related marine peptides are known to induce apoptosis by activating caspases. mdpi.com
Migration: The spread of cancer, or metastasis, relies on the ability of cancer cells to migrate and invade surrounding tissues. biocompare.com Assays like the wound healing assay or the Transwell migration assay are used to assess a compound's ability to inhibit these processes. nuvisan.comlcgdbzz.org The disruption of the microfilament network by scytophycins is expected to have a profound inhibitory effect on cell migration, a process heavily dependent on a dynamic cytoskeleton. google.com
Dose-Response Characterization in Various Cell Lines
In Vivo Animal Models for Investigating Biological Plausibility and Efficacy Concepts
While in vitro studies provide valuable initial data, in vivo animal models are essential for evaluating a compound's biological effects within a complex, whole-organism system. nih.govmdpi.com These models help establish physiological relevance and provide preliminary data on efficacy before any consideration for human trials.
Specific in vivo studies for 19-O-Demethylscytophycin C have not been detailed in the available research. However, based on its potent in vitro anticancer activity, appropriate models can be proposed. The standard approach involves xenograft models, where human cancer cells are implanted into immunodeficient mice. mdpi.com
Given the compound's demonstrated efficacy against KB and LoVo cell lines, a logical next step would be to establish subcutaneous xenograft models using these cells in mice (e.g., BALB/c nude or NOD/SCID mice). uni-greifswald.demdpi.com Such models would allow researchers to observe the effect of the compound on tumor growth in a living system. mdpi.com The selection of these models is directly justified by the in vitro sensitivity data, which suggests a higher probability of observing an anti-tumor response. uni-greifswald.de
In preclinical animal models, the method of drug administration is a key variable. mdpi.com For a compound like 19-O-Demethylscytophycin C in a xenograft model, administration would typically be systemic, for example, through intravenous (IV) or intraperitoneal (IP) injection. mdpi.com This allows the compound to circulate and reach the tumor site.
Evaluation of the biological response would primarily involve:
Tumor Growth Inhibition: Regularly measuring tumor volume with calipers to determine if the compound slows or stops tumor growth compared to a control group receiving a vehicle solution. researchgate.net
Histological Analysis: After the study, tumors can be excised and examined microscopically to assess levels of cell death (necrosis or apoptosis) and inhibition of proliferation within the tumor tissue. nih.gov
Biomarker Analysis: Tumor tissue can also be analyzed for changes in the expression of key proteins related to the compound's proposed mechanism of action, such as those involved in the cytoskeleton or apoptotic pathways. researchgate.net
Selection and Justification of Appropriate Animal Models for Disease Research
Research on Potential Therapeutic Applications Derived from its Mechanism of Action
The potential therapeutic uses of a compound are directly linked to its biological activity and mechanism of action. researchgate.net For 19-O-Demethylscytophycin C, the research points toward two primary applications: as an antineoplastic (anticancer) agent and as an antifungal agent. google.commdpi.com
Antineoplastic Agent: The primary therapeutic potential for 19-O-Demethylscytophycin C is in oncology. This is strongly supported by its potent cytotoxicity against a range of human cancer cell lines. nih.govuni-greifswald.de Its mechanism, the disruption of microfilaments, targets a fundamental process in cell division and proliferation, which is a validated strategy in cancer therapy. google.com This mechanism is shared by other successful anticancer agents, suggesting that scytophycins are a promising class of compounds for further cancer drug development. google.com
Antifungal Agent: In addition to its anticancer effects, 19-O-Demethylscytophycin C has been identified as a potent antifungal antibiotic. uni-greifswald.degoogle.com The production of this compound by its source organism, the cyanobacterium Scytonema ocellatum, is often studied in the context of its antifungal properties. mdpi.com This dual activity is not uncommon for natural products and suggests a potential secondary application in treating fungal infections.
Advanced Analytical Techniques in the Research of 19 O Demethylscytophycin C
High-Resolution Mass Spectrometry (HRMS) for Structural Characterization and Metabolomics
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of 19-O-Demethylscytophycin C. It measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for distinguishing it from other compounds with the same nominal mass. researchgate.net The high resolving power of HRMS is particularly valuable in metabolomics studies, where it can differentiate the target compound from a multitude of other metabolites present in a biological extract. mdpi.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are often employed for their exceptional mass accuracy and resolution. researchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS or MS²) is a powerful extension of mass spectrometry used to gain detailed structural information about 19-O-Demethylscytophycin C. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of the compound (precursor ions) are selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed in a second mass analyzer. wikipedia.orgshimadzu.com This process, often involving collision-induced dissociation (CID), provides a characteristic fragmentation pattern, or "fingerprint," of the molecule. nationalmaglab.orguab.edu Analyzing these fragments helps to piece together the connectivity of the atoms within the molecule, confirming its structural features. nationalmaglab.org This technique is indispensable for differentiating between isomers, which have the same molecular formula but different structural arrangements. lcms.cz
Different scan modes in MS/MS, such as product ion scanning, precursor ion scanning, and neutral loss scanning, can be utilized to target specific structural motifs or modifications within the molecule. researchgate.net
Quantitative Analysis in Biological Matrices
The quantification of 19-O-Demethylscytophycin C in complex biological matrices such as plasma, urine, or tissue extracts is critical for pharmacokinetic and metabolic studies. nih.govmdpi.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and throughput. nih.govnih.gov
The selectivity of LC-MS/MS is achieved by monitoring a specific fragmentation transition of the target compound, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). shimadzu.com This involves selecting the precursor ion in the first mass analyzer and a specific product ion in the second, significantly reducing interference from the complex biological matrix. shimadzu.com The sensitivity of modern LC-MS/MS systems allows for the detection and quantification of very low concentrations of the compound. nih.govresearchgate.net
Proper sample preparation is crucial to minimize matrix effects and ensure accurate quantification. nih.gov This often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to clean up the sample before analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of organic molecules, including the complex stereochemistry of 19-O-Demethylscytophycin C. libretexts.orgmlsu.ac.in NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the chemical environment and connectivity of atoms within a molecule. uobasrah.edu.iqvanderbilt.edu
1D and 2D NMR Experiments for Connectivity and Configuration Assignments
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms in the molecule. mlsu.ac.inweebly.com However, for a molecule as complex as 19-O-Demethylscytophycin C, 1D spectra can be crowded and difficult to interpret fully. weebly.comcreative-biostructure.com
Two-dimensional (2D) NMR experiments are therefore essential for complete structural assignment. creative-biostructure.comharvard.edu These experiments spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei. creative-biostructure.com
Key 2D NMR experiments used in the structural elucidation of 19-O-Demethylscytophycin C include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information for determining the relative stereochemistry and conformation of the molecule. creative-biostructure.com
Table 1: Common 2D NMR Experiments and Their Applications
| Experiment | Type of Information Provided |
| COSY | ¹H-¹H correlations through 2-3 bonds |
| TOCSY | ¹H-¹H correlations within a spin system |
| HSQC | ¹H-¹³C one-bond correlations |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations |
| NOESY | ¹H-¹H correlations through space (spatial proximity) |
Isotopic Labeling Strategies for NMR Studies
For complex biomolecules, isotopic labeling can significantly enhance NMR studies. sigmaaldrich.com This involves enriching the molecule with NMR-active isotopes like ¹³C, ¹⁵N, or ²H. mdpi.comnih.gov While more commonly applied to proteins and nucleic acids produced through biological expression systems, strategies for the chemical synthesis of isotopically labeled small molecules also exist. mdpi.comnih.gov
Isotopic labeling can simplify complex spectra, aid in resonance assignment, and enable specific NMR experiments that would otherwise be impossible. sigmaaldrich.comnih.gov For instance, uniform ¹³C and ¹⁵N labeling allows for a suite of triple-resonance experiments that are powerful for structure determination. nih.gov Segmental or site-specific labeling can be used to probe the structure or dynamics of a particular part of the molecule. nih.govtum.de While challenging for a complex natural product like 19-O-Demethylscytophycin C, which is typically isolated from a natural source, isotopic labeling through total synthesis or biosynthetic pathway engineering could provide deeper structural insights.
Chromatographic Methods for Purification, Quantification, and Purity Assessment
Chromatography is a fundamental separation technique that is indispensable throughout the research and development of 19-O-Demethylscytophycin C. chromatographyonline.comnih.gov It is used for the initial isolation of the compound from its natural source, for its purification to a high degree of purity, for quantitative analysis, and for assessing the purity of the final compound. chromatographyonline.comnih.gov
The most common chromatographic technique used for this purpose is High-Performance Liquid Chromatography (HPLC). nih.gov Different modes of HPLC can be employed based on the physicochemical properties of the compound and the desired separation. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode for the analysis and purification of moderately polar to nonpolar compounds like 19-O-Demethylscytophycin C. elementlabsolutions.com It utilizes a nonpolar stationary phase and a polar mobile phase.
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase and a nonpolar mobile phase and can be an alternative for separating certain classes of compounds.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is useful if the compound possesses ionizable functional groups. nih.gov
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is generally used for larger molecules but can be applied in specific contexts. nih.gov
Displacement Chromatography: This is a preparative technique that can be used for the large-scale purification of proteins and other biomolecules, and potentially for natural products, offering high loading capacity. americanpharmaceuticalreview.com
For preparative purification, analytical-scale HPLC methods are scaled up to handle larger quantities of material. chromatographyonline.comnih.gov The purity of the isolated 19-O-Demethylscytophycin C is typically assessed by HPLC, often using a diode-array detector (DAD) or a mass spectrometer (MS) to ensure the absence of impurities.
Gas Chromatography (GC) and Liquid Chromatography (LC) Applications
Due to its high molecular weight and low volatility, 19-O-Demethylscytophycin C is not suitable for analysis by Gas Chromatography (GC), a technique reserved for compounds that can be vaporized without decomposition. acs.orgresearchgate.net Consequently, High-Performance Liquid Chromatography (HPLC) is the primary chromatographic method for the analysis and purification of scytophycins, including 19-O-Demethylscytophycin C. tandfonline.comtandfonline.com
Research has established a reversed-phase HPLC (RP-HPLC) method for the effective separation and quantification of scytophycin analogues from cyanobacterial cultures. tandfonline.comtandfonline.com In a key study, samples from lyophilized algae were extracted with methanol (B129727), concentrated using C-18 solid-phase extraction (SPE) cartridges, and then subjected to HPLC analysis. tandfonline.comtandfonline.com The separation is typically achieved on a C-18 column, which is a common stationary phase for separating moderately polar to nonpolar compounds. tandfonline.com
The mobile phase composition is critical for achieving good resolution between the different scytophycin variants. A ternary isocratic mobile phase consisting of 33% acetonitrile (B52724), 33% methanol, and 33% water has been successfully used. tandfonline.comtandfonline.com Detection is commonly performed using a UV detector set to a wavelength of 261 nm, which corresponds to an absorbance maximum for the scytophycin chromophore. tandfonline.comcdnsciencepub.com This method has demonstrated high recovery rates of over 93%. tandfonline.com
The retention times for various scytophycin compounds using this method have been determined, allowing for their identification in a mixed sample. tandfonline.com While the specific retention time for 19-O-Demethylscytophycin C was not individually reported in the primary study, the retention times for other members of the family were established, illustrating the method's resolving power. tandfonline.com
| Compound | Retention Time (minutes) |
| Scytophycin A | 38.9 |
| Scytophycin B | 33.1 |
| Tolytoxin (B140021) | 16.4 |
| Scytophycin C | 27.2 |
| 6-Hydroxyscytophycin B | 13.2 |
| Scytophycin E | 21.0 |
| Data derived from a study on the HPLC analysis of scytophycin compounds under specific chromatographic conditions. tandfonline.com |
Coupled Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
For more comprehensive analysis and unambiguous identification, HPLC is often coupled with mass spectrometry (MS). semanticscholar.org This technique, known as LC-MS, combines the powerful separation capabilities of liquid chromatography with the mass-analyzing power of a mass spectrometer. semanticscholar.org Given the unsuitability of GC for this class of compounds, GC-MS is not a relevant technique for the analysis of 19-O-Demethylscytophycin C. mdpi.com
The use of HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been specifically noted for the analysis and detection of scytophycin variants. mdpi.com In an LC-MS system, after the compounds are separated on the HPLC column, they are introduced into the mass spectrometer. The ESI source ionizes the molecules—typically by forming protonated molecules [M+H]⁺—without significant fragmentation, which is ideal for determining the molecular weight of the intact compound. semanticscholar.org
This is particularly valuable for analyzing extracts from cyanobacteria, which often contain a mixture of structurally similar analogues. mdpi.comnih.gov High-Resolution Mass Spectrometry (HRESIMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule like 19-O-Demethylscytophycin C. uni-greifswald.de This data is crucial for distinguishing it from other scytophycins that may differ by only a single or a few functional groups, such as a methyl or hydroxyl group. nih.govmdpi.com The mass spectrometer can also be operated in a tandem MS (MS/MS) mode, where specific ions are selected and fragmented to provide structural information, further confirming the compound's identity.
| Technique | Application in 19-O-Demethylscytophycin C Research | Key Advantages |
| HPLC-UV | Separation from crude extracts and quantification. tandfonline.comtandfonline.com | Robust, reproducible, good for quantification. tandfonline.com |
| LC-MS (LC-ESI-MS) | Unambiguous identification and structural confirmation. mdpi.com | Provides molecular weight of the intact molecule. semanticscholar.org |
| HRESIMS | Determination of precise mass and elemental formula. uni-greifswald.de | High accuracy and specificity for formula determination. |
| LC-MS/MS | Detailed structural characterization through fragmentation analysis. | Provides structural fragments for identity confirmation. |
Spectroscopic Techniques for Molecular Interaction and Conformational Studies
Spectroscopic methods are fundamental to determining the complex three-dimensional structure of 19-O-Demethylscytophycin C and understanding its interactions with biological targets. The initial structural elucidation and determination of stereochemistry for this compound were based on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) analysis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the gross structure of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow chemists to piece together the carbon-hydrogen framework of the molecule, identify functional groups, and establish the connectivity of the atoms within the macrolide ring and its side chain. researchgate.netnih.gov The comparison of NMR spectral data between 19-O-Demethylscytophycin C and other known scytophycins (like scytophycins A-E) was instrumental in establishing its final structure. researchgate.netnih.gov
Studies on the broader scytophycin class suggest their biological activity stems from their interaction with cytoskeletal proteins. rsc.org Specifically, these macrolides are known to disrupt microfilament organization by interacting with actin. rsc.org While direct molecular interaction studies for 19-O-Demethylscytophycin C are not widely published, research on structurally related compounds like lobophorolide proposes a binding model where the macrolide sequesters actin monomers or dimers, thereby inhibiting actin polymerization. rsc.org It has been suggested that scytophycins likely interact with actin in a similar manner, and these types of protein-ligand interaction studies often employ advanced spectroscopic techniques to understand the binding mechanism and conformational changes that occur upon binding. rsc.org
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for the synthesis and purification of 19-O-Demethylscytophycin C?
- Methodological Answer:
- Follow protocols for macrolide isolation, including solvent extraction (e.g., methanol or ethyl acetate) and chromatographic techniques (HPLC or flash chromatography) to isolate the compound from its natural source.
- Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature, and gradient conditions .
- Example Workflow:
Extraction: Use a 1:1 methanol-water mixture under sonication.
Fractionation: Employ silica gel chromatography with hexane-ethyl acetate gradients.
Characterization: Compare spectral data with published analogs (e.g., scytophycin derivatives) .
Q. How can researchers resolve contradictions in reported bioactivity data for 19-O-Demethylscytophycin C?
- Methodological Answer:
- Conduct systematic reviews using PRISMA guidelines to aggregate and assess in vitro cytotoxicity data. Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and normalize results using standardized controls .
- Address variability by replicating assays under identical conditions (e.g., incubation time, serum concentration) and applying statistical tests (ANOVA or t-tests) to confirm significance .
Q. What analytical techniques are critical for distinguishing 19-O-Demethylscytophycin C from structurally similar analogs?
- Methodological Answer:
- Use 2D NMR (COSY, HMBC) to differentiate substituent positions, particularly the 19-O-demethylation site.
- Pair with tandem MS (MS/MS) to identify fragmentation patterns unique to the demethylated structure .
- Key Parameter: Compare retention times in HPLC against reference standards (e.g., scytophycin C) .
Q. What are the common pitfalls in isolating 19-O-Demethylscytophycin C from natural sources?
- Methodological Answer:
- Avoid degradation by working under inert atmospheres (N₂ or Ar) and storing fractions at -20°C.
- Address low yields by optimizing extraction parameters (e.g., pH, solvent polarity) and pre-treating biomass with lyophilization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of 19-O-Demethylscytophycin C?
- Methodological Answer:
- Design semi-synthetic derivatives by modifying the lactone ring or hydroxyl groups.
- Test cytotoxicity against drug-resistant cancer cell lines (e.g., P-glycoprotein overexpressing models) and correlate results with molecular docking simulations to identify binding motifs .
- Example Framework:
- Hypothesis: Demethylation enhances membrane permeability.
- Validation: Measure logP values and cellular uptake via fluorescence tagging .
Q. What strategies address the instability of 19-O-Demethylscytophycin C in aqueous environments?
- Methodological Answer:
- Formulate the compound in lipid-based nanoparticles or cyclodextrin complexes to improve solubility and stability.
- Monitor degradation kinetics using accelerated stability studies (40°C/75% RH) and UPLC-PDA analysis .
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer:
- Perform pharmacokinetic profiling (e.g., bioavailability, tissue distribution) in rodent models.
- Use metabolomics (LC-MS) to identify inactivation pathways (e.g., cytochrome P450 metabolism) .
Q. What computational tools are effective for predicting the biosynthesis pathway of 19-O-Demethylscytophycin C?
- Methodological Answer:
- Apply genome mining tools (antiSMASH, PRISM) to identify putative biosynthetic gene clusters in cyanobacterial genomes.
- Validate predictions via heterologous expression in E. coli or Streptomyces hosts .
Methodological Frameworks
- For Hypothesis Testing: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- For Meta-Analysis: Follow Cochrane Handbook guidelines to assess bias risk and heterogeneity in existing data .
- For Experimental Design: Adopt PRISMA standards for transparent reporting of synthesis and bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
